Bienvenue dans la boutique en ligne BenchChem!

4-(3-Nitrophenyl)pyrimidine

Antibacterial SAR Thiazolopyrimidine Nitrophenyl isomer comparison

4-(3-Nitrophenyl)pyrimidine (CAS 16495-81-1) is a heterocyclic aromatic compound belonging to the phenylpyrimidine class, characterized by a pyrimidine ring substituted at the 4-position with a 3-nitrophenyl (meta-nitro) group. Its molecular formula is C₁₀H₇N₃O₂ with a molecular weight of 201.18 g/mol.

Molecular Formula C10H7N3O2
Molecular Weight 201.18 g/mol
Cat. No. B8775074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Nitrophenyl)pyrimidine
Molecular FormulaC10H7N3O2
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=NC=C2
InChIInChI=1S/C10H7N3O2/c14-13(15)9-3-1-2-8(6-9)10-4-5-11-7-12-10/h1-7H
InChIKeyXRBSVBDYAUOOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Nitrophenyl)pyrimidine: A Meta-Nitrophenyl Pyrimidine Building Block for Cerebroprotective and Antimicrobial Lead Discovery


4-(3-Nitrophenyl)pyrimidine (CAS 16495-81-1) is a heterocyclic aromatic compound belonging to the phenylpyrimidine class, characterized by a pyrimidine ring substituted at the 4-position with a 3-nitrophenyl (meta-nitro) group. Its molecular formula is C₁₀H₇N₃O₂ with a molecular weight of 201.18 g/mol. The compound serves as a versatile synthetic intermediate for constructing pharmacologically active derivatives, particularly those targeting cerebrovascular diseases and microbial infections. [1] [2] Unlike its regioisomers, the meta-nitrophenyl orientation confers a distinct molecular electrostatic profile that has been linked to specific anti-anoxic (AA) activity in vivo and preferential antibacterial potency in structure-activity relationship (SAR) studies. [1] [2]

Why Regioisomeric or 4-Phenylpyrimidine Analogs Cannot Replace 4-(3-Nitrophenyl)pyrimidine in Targeted Research and Synthesis


Substituting 4-(3-nitrophenyl)pyrimidine with its 2-nitro (ortho) or 4-nitro (para) regioisomers, or with the non-nitrated 4-phenylpyrimidine, is not functionally equivalent for scientific procurement. Experimental evidence demonstrates that the meta-nitro orientation is critical for achieving the highest antibacterial activity within thiazolopyrimidine derivative series, outperforming para-nitro and other substituent-bearing analogs. [1] In cerebroprotective discovery, the 3-nitrophenyl group is an essential pharmacophoric element for generating compounds with potent anti-anoxic activity (e.g., 3.2 mg/kg, i.p. for lead compound 10f), as revealed by three-dimensional molecular electrostatic potential (3D-MEP) analyses that differentiate this isomer from structurally related active scaffolds. [2] Additionally, the meta-isomer is the major product in industrially relevant nitration conditions (mixed HNO₃/H₂SO₄, yielding a 3:2 meta-to-ortho ratio), [3] making it a more accessible starting material for derivatization. Generic in-class substitution without considering regiochemistry therefore risks compromised bioactivity, synthetic inefficiency, and irreproducible pharmacological outcomes.

4-(3-Nitrophenyl)pyrimidine Differentiation: Quantitative Evidence for Informed Selection Against Analogues


Meta-Nitro Regioisomer Exhibits Highest Antibacterial Potency Among Nitrophenylpyrimidine Derivatives

In a systematic SAR study of pyrimidine thioethers, the thiazolopyrimidine derivative carrying a 3-nitrophenyl group (compound 4c) exhibited the highest antibacterial activity among all tested aryl-substituted variants, including those bearing 4-nitrophenyl, 4-hydroxyphenyl, 4-methoxyphenyl, and 3,4-dimethoxyphenyl groups. The 3-nitrophenyl-substituted thiazolopyrimidine (4c) consistently demonstrated superior inhibition against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacterial strains compared to its regioisomeric and substituent analogs. [1] The dimethylated adduct carrying a 3-nitrophenyl group (2c) additionally exhibited the highest antifungal activity against Candida albicans and Aspergillus niger within the same compound library. [1]

Antibacterial SAR Thiazolopyrimidine Nitrophenyl isomer comparison

3-Nitrophenyl Moiety is Essential for Potent In Vivo Anti-Anoxic (Cerebroprotective) Activity

Within a series of 4-arylpyrimidine derivatives evaluated for anti-anoxic (AA) activity in mice, the 3-nitrophenyl-bearing compound, 6-methyl-4-(3-nitrophenyl)-2-phenyl-5-(pyrrolidinomethylcarbonylamino)pyrimidine (10f), demonstrated the most potent protective effect with an effective dose of 3.2 mg/kg administered intraperitoneally. [1] Three-dimensional molecular electrostatic potential (3D-MEP) mapping revealed that the negative electrostatic zone of 10f is broader, deeper, and spatially distinct from that of the clinically investigated comparator, 6-methyl-5-(4-methylpiperazin-1-ylcarbonyl)-4-(3-nitrophenyl)-2-phenylpyrimidine (FK 360), indicating a differentiated interaction profile despite sharing the same 3-nitrophenyl core. [1] The SAR study established that the 3-nitrophenyl substitution at the 4-position of the pyrimidine ring is a key pharmacophoric requirement for high AA potency, as deviations in substitution pattern at the phenyl ring markedly reduced activity. [1] [2]

Anti-anoxic activity Cerebroprotective agent In vivo pharmacology

Preferential Formation of the Meta-Isomer Under Mixed-Acid Nitration Conditions Enables Efficient Synthesis

The nitration of 4-phenylpyrimidine using mixed nitric and sulfuric acids yields a regioisomeric mixture of 4-(2-nitrophenyl)pyrimidine (ortho) and 4-(3-nitrophenyl)pyrimidine (meta) in a 2:3 ratio, with the meta-isomer being the predominant product (60% of the mononitrated product mixture). [1] No para-isomer formation is observed under these conditions. When nitric acid – trifluoroacetic anhydride is used, all three regioisomers (ortho, meta, para) are formed in a 45:29:26 ratio, demonstrating the reagent-dependent nature of regiochemical control. [1] This inherent synthetic bias toward the meta-nitro isomer under standard industrial nitration conditions provides 4-(3-nitrophenyl)pyrimidine with a distinct procurement advantage: it can be synthesized and isolated in higher yields than its ortho counterpart using conventional mixed-acid methodology. [1]

Regioselective nitration Process chemistry Isomer ratio

3-Nitrophenyl Group Serves as a Privileged Pharmacophore for Cerebrovascular Disease Patents

Analysis of Fujisawa Pharmaceutical's patent portfolio (US4698340 and family members) reveals that the 4-(3-nitrophenyl)pyrimidine scaffold is a recurrent structural motif in compounds claimed for the treatment of cerebrovascular diseases, including cerebral ischemia and anoxia. [1] [2] Among the exemplified compounds, 6-methyl-5-(4-methylpiperazin-1-ylcarbonyl)-4-(3-nitrophenyl)-2-phenylpyrimidine (designated FK 360) emerged as the lead candidate with demonstrated efficacy in anti-anoxic and anti-lipid peroxidation assays, as well as in an arachidonate-induced cerebral edema model in rats. [2] The patent exemplifies multiple derivatives bearing the 4-(3-nitrophenyl)pyrimidine core, whereas the 4-(2-nitrophenyl) and 4-(4-nitrophenyl) analogues are not claimed with comparable breadth or preclinical validation, indicating the meta-nitro regioisomer's privileged status in this therapeutic area. [1] [2]

Cerebrovascular disease Patent analysis Pharmacophore

Optimal Research and Industrial Application Scenarios for 4-(3-Nitrophenyl)pyrimidine


Antimicrobial Lead Optimization and SAR Studies Targeting Multi-Drug Resistant Pathogens

4-(3-Nitrophenyl)pyrimidine is the preferred starting material for synthesizing thiazolopyrimidine and related fused heterocyclic libraries when the research objective is to maximize antibacterial and antifungal potency. As demonstrated in direct head-to-head SAR comparisons, the 3-nitrophenyl group confers the highest antimicrobial activity across Gram-positive and Gram-negative bacterial strains, as well as fungal species, outperforming its 4-nitrophenyl, phenyl, and methoxy-substituted analogues. [1] Medicinal chemistry teams pursuing hit-to-lead optimization for antimicrobial resistance should select the meta-nitro isomer to ensure access to the most potent chemical space identified in this scaffold family. [1]

Cerebroprotective Drug Discovery and In Vivo Pharmacological Profiling

For neuroscience drug discovery programs focused on cerebral ischemia, stroke, or anoxic brain injury, 4-(3-nitrophenyl)pyrimidine serves as the key intermediate for generating compounds with validated in vivo anti-anoxic activity. The Fujisawa pharmaceutical patent family and published SAR studies establish the 3-nitrophenyl group as an essential pharmacophoric element for achieving potent cerebroprotective effects, with lead compound 10f reaching an effective dose of 3.2 mg/kg i.p. in mice. [2] [3] Procurement of this specific regioisomer is critical for maintaining fidelity to the pharmacophore and ensuring that synthesized candidates reproduce the biological activity observed in the published literature. [2] [3]

Process Chemistry Development and Scale-Up of Regioselective Nitration Routes

Chemical process development groups seeking to establish kilogram-scale synthesis of nitrophenylpyrimidine intermediates will benefit from the meta-isomer's preferential formation under industrially relevant mixed-acid nitration conditions (HNO₃/H₂SO₄), where it is produced in a 3:2 ratio over the ortho-isomer. [4] This inherent regiochemical bias simplifies downstream purification and improves atom economy relative to processes targeting the ortho or para isomers, which would necessitate additional isomer separation steps. [4] Sourcing the meta-isomer directly from a production stream optimized for this regioisomer ensures supply chain efficiency and cost-effectiveness for large-scale research programs. [4]

Construction of Pyrimidine-Based Kinase Inhibitor Libraries

Given that the pyrimidine core is the most prevalent scaffold among FDA-approved kinase inhibitors, and that the 3-nitrophenyl group serves as a versatile handle for further functionalization (e.g., reduction to aniline, Suzuki coupling, nucleophilic aromatic substitution), 4-(3-nitrophenyl)pyrimidine is an ideal building block for diversity-oriented synthesis of kinase-targeted compound libraries. [5] The nitro group enables bioisosteric replacement strategies and pharmacophore refinement, while the meta-substitution pattern provides a distinct vector of substitution compared to the ortho and para isomers, expanding the accessible chemical space. [5]

Quote Request

Request a Quote for 4-(3-Nitrophenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.